molecular formula C23H22N2O5S B2455325 4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-67-4

4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2455325
CAS No.: 922061-67-4
M. Wt: 438.5
InChI Key: KSCUOXUDQIMGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-11-17(12-15(2)22(14)29-4)31(27,28)24-16-9-10-20-18(13-16)23(26)25(3)19-7-5-6-8-21(19)30-20/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCUOXUDQIMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that are known to influence biological activity. The presence of the benzenesulfonamide moiety is particularly significant, as sulfonamides are widely recognized for their antibacterial properties.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Structural Features

  • Sulfonamide Group : Known for antimicrobial activity.
  • Dibenzo[b,f][1,4]oxazepine Core : Associated with neuroactive properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial effects. A study evaluated several benzenesulfonamide derivatives and found varying degrees of efficacy against common pathogens.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4aE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4eC. albicans6.63 mg/mL
4eA. niger6.28 mg/mL

These findings suggest that modifications in the sulfonamide structure can lead to enhanced antimicrobial properties against both gram-positive and gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vivo studies involving carrageenan-induced rat paw edema models. The results demonstrated significant inhibition of edema at various time intervals:

Time (hours)Inhibition (%)
194.69
289.66
387.83

This suggests that the compound may function effectively as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant activity of similar compounds was also evaluated, with some derivatives showing comparable efficacy to Vitamin C in scavenging free radicals:

CompoundIC₅₀ (mg/mL)
4e0.3287
Vitamin C0.2090

This indicates a potential role for the compound in oxidative stress-related conditions .

Study on Benzene Sulfonamides

A notable study published in PubMed explored the synthesis and biological evaluation of new benzenesulfonamide derivatives, including compounds structurally related to the one . The researchers synthesized these compounds through base-promoted reactions and assessed their biological activities comprehensively.

Key findings included:

  • Synthesis Method : Base-promoted reactions with substituted benzenesulphonyl chlorides.
  • Biological Evaluation : The synthesized compounds were tested for anti-inflammatory, antimicrobial, and antioxidant activities with promising results across various assays .

Mechanistic Insights

The mechanism by which the compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit bacterial dihydropteroate synthase.
  • Modulation of Inflammatory Pathways : The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents decomposition
SolventDMF/PyridineEnhances reaction kinetics
Catalyst (TEA)1.5–2.0 eqNeutralizes HCl byproducts
Reaction Time6–8 hoursBalances completion vs. degradation

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : Use 1^1H/13^13C NMR in deuterated DMSO or CDCl3_3 to verify sulfonamide (-SO2_2NH-) and oxazepine ring protons .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) and detect trace intermediates .
  • X-ray Crystallography : Resolves 3D conformation, particularly steric effects from the 4-methoxy-3,5-dimethyl substituents .

Basic: How is initial biological activity screening conducted?

Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify binding affinity .

Q. Table 2: Representative Biological Data

Assay TypeTargetResult (IC50_{50}/MIC)Reference
Anticancer (MTT)HeLa cells12.5 µM
AntimicrobialS. aureus8 µg/mL
COX-2 InhibitionRecombinant enzyme0.45 µM

Advanced: How can mechanistic studies elucidate enzyme inhibition?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the sulfonamide group and enzyme active sites (e.g., COX-2) .
  • Kinetic Analysis : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varied substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .
  • Structural Validation : Confirm batch purity via LC-MS to rule out degradation products .
  • Target Selectivity Profiling : Screen against off-target receptors (e.g., kinases) to identify cross-reactivity .

Advanced: What strategies enhance SAR analysis for this scaffold?

Answer:

  • Substituent Modulation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF3_3) to test potency shifts .
  • Ring Hybridization : Synthesize analogs with thiazepine or diazepine cores to compare bioactivity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade disease-related proteins .

Advanced: How can analytical methods be improved for trace impurity detection?

Answer:

  • UHPLC-MS/MS : Achieve ppb-level sensitivity with a BEH C18 column (1.7 µm particles) and MRM transitions .
  • Computational Modeling : Predict degradation pathways using Gaussian09 (DFT calculations) to preempt stability issues .
  • Chiral HPLC : Resolve enantiomeric impurities using amylose-based columns (e.g., Chiralpak IA) .

Advanced: What experimental designs validate in vivo efficacy?

Answer:

  • Pharmacokinetics (PK) : Administer orally (10 mg/kg) to rodents; measure plasma half-life via LC-MS/MS .
  • Xenograft Models : Evaluate tumor regression in nude mice (MCF-7 xenografts) over 21 days .
  • Toxicology : Assess liver/kidney function (ALT, BUN) post 28-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.